4-(2-Pyrrolidin-1-yl-pentanoyl)benzonitrile
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Overview
Description
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile is an organic compound that features a pyrrolidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile compound. One common method is the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzonitrile moiety under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The benzonitrile moiety may also play a role in binding to specific receptors or active sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(pyrrolidin-1-yl)benzonitrile
- 4-(piperidin-1-yl)benzonitrile
- 4-(morpholin-1-yl)benzonitrile
Uniqueness
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile is unique due to the presence of both the pyrrolidine ring and the benzonitrile moiety, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylpentanoyl)benzonitrile |
InChI |
InChI=1S/C16H20N2O/c1-2-5-15(18-10-3-4-11-18)16(19)14-8-6-13(12-17)7-9-14/h6-9,15H,2-5,10-11H2,1H3 |
InChI Key |
AQQRGNNYEPRIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C#N)N2CCCC2 |
Origin of Product |
United States |
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